molecular formula C22H28FN3O2S B14802026 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one

Cat. No.: B14802026
M. Wt: 417.5 g/mol
InChI Key: VGZXJRNIJVTWES-UHFFFAOYSA-N
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Description

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one is a complex organic compound with a molecular formula of C22H22FN3O2S. This compound is known for its significant pharmacological properties, particularly as a serotonin receptor antagonist . It has been studied extensively for its potential therapeutic applications in various medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one typically involves multiple steps. One common method includes the reaction of 4-(4-fluorobenzoyl)piperidine with ethyl 2-aminobenzoate under specific conditions to form the intermediate product. This intermediate is then subjected to cyclization and thiolation reactions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological receptors.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like hypertension and psychiatric disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects primarily by acting as a serotonin receptor antagonist. It binds to the serotonin 5-HT2A receptor, inhibiting its activity. This action can modulate neurotransmitter release and has been linked to various therapeutic effects, including antihypertensive and antipsychotic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to selectively bind to serotonin receptors sets it apart from other compounds .

Properties

Molecular Formula

C22H28FN3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one

InChI

InChI=1S/C22H28FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h5-8,16,18-19H,1-4,9-14H2,(H,24,29)

InChI Key

VGZXJRNIJVTWES-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=S)N2)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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